1-(3,4-DICHLORO-PHENYL)-3-P-TOLYL-UREA

Description

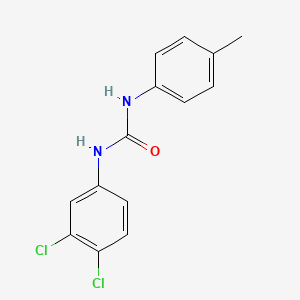

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-dichlorophenyl)-3-(4-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2N2O/c1-9-2-4-10(5-3-9)17-14(19)18-11-6-7-12(15)13(16)8-11/h2-8H,1H3,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBQIPCOCAIGLPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501249668 | |

| Record name | N-(3,4-Dichlorophenyl)-N′-(4-methylphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501249668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13256-73-0 | |

| Record name | N-(3,4-Dichlorophenyl)-N′-(4-methylphenyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13256-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3,4-Dichlorophenyl)-N′-(4-methylphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501249668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3,4-DICHLORO-PHENYL)-3-P-TOLYL-UREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Reactivity of 1 3,4 Dichloro Phenyl 3 P Tolyl Urea

Established Synthetic Routes and Mechanistic Considerations

The synthesis of 1-(3,4-dichloro-phenyl)-3-p-tolyl-urea, an unsymmetrical diarylurea, is primarily achieved through several well-established routes. These methods hinge on the formation of the core urea (B33335) linkage (-NH-CO-NH-) by connecting the 3,4-dichloroaniline (B118046) and p-toluidine (B81030) moieties.

Direct Urea Formation via Isocyanate-Amine Reaction Pathways

The most common and straightforward method for synthesizing N,N'-disubstituted ureas is the reaction between an isocyanate and an amine. commonorganicchemistry.comjkchemical.com For the target compound, this involves one of two equivalent pathways: the reaction of 3,4-dichlorophenyl isocyanate with p-toluidine, or the reaction of p-tolyl isocyanate with 3,4-dichloroaniline.

The mechanism of this reaction is a nucleophilic addition. jkchemical.com The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group. jkchemical.comresearchgate.net A subsequent proton transfer from the amine nitrogen to the isocyanate nitrogen completes the formation of the stable urea linkage. jkchemical.com This reaction is typically efficient and proceeds readily at room temperature in a suitable solvent without the need for a base. commonorganicchemistry.comjkchemical.com A potential side reaction is the hydrolysis of the aryl isocyanate starting material, which can lead to the formation of symmetrical diarylurea impurities. nih.gov

Table 1: Reactants for Direct Isocyanate-Amine Synthesis

| Pathway | Isocyanate Component | Amine Component | Product |

| A | 3,4-Dichlorophenyl isocyanate | p-Toluidine | 1-(3,4-Dichlorophenyl)-3-p-tolyl-urea |

| B | p-Tolyl isocyanate | 3,4-Dichloroaniline | 1-(3,4-Dichlorophenyl)-3-p-tolyl-urea |

Multi-Step Phosgenation Processes for Precursor Synthesis

Historically, the synthesis of the isocyanate precursors necessary for urea formation often involved the use of phosgene (B1210022) (COCl₂) or its safer, solid substitute, triphosgene. commonorganicchemistry.comresearchgate.net This multi-step process begins with the conversion of a primary amine into the corresponding isocyanate. asianpubs.org

For the synthesis of this compound, this would involve:

Isocyanate Formation: Reacting either 3,4-dichloroaniline or p-toluidine with phosgene or triphosgene. This reaction converts the primary amine into the highly reactive isocyanate functional group (e.g., 3,4-dichlorophenyl isocyanate). asianpubs.org

Urea Formation: The synthesized isocyanate is then reacted in a subsequent step with the corresponding amine partner (p-toluidine or 3,4-dichloroaniline, respectively) to yield the final unsymmetrical diarylurea product. asianpubs.org

Due to the extreme toxicity of phosgene gas, modern synthetic chemistry increasingly seeks to replace these methods with safer alternatives. researchgate.netbeilstein-journals.org

Advanced Catalytic Approaches in Diarylurea Formation

Modern organic synthesis has introduced several advanced catalytic methods to form diarylureas, often avoiding hazardous reagents like phosgene. researchgate.net

Palladium-Catalyzed Cross-Coupling: A facile synthesis for unsymmetrical N,N'-diarylureas utilizes palladium-catalyzed C-N cross-coupling reactions. nih.gov One such protocol involves the arylation of a protected urea, like benzylurea, followed by deprotection and a second, different arylation to build the unsymmetrical product. nih.gov

Carbonylative Reactions: Catalytic carbonylation reactions provide another route. The oxidative carbonylation of arylamines using a tungsten catalyst (W(CO)₆) or palladium complexes can produce both symmetrical and unsymmetrical diarylureas. researchgate.netresearchgate.net Similarly, the palladium-catalyzed reductive carbonylation of nitroaromatics can serve as a one-step synthesis of the urea core. researchgate.net

Phosgene-Free Isocyanate Surrogates: An innovative, metal-free approach uses 3-substituted dioxazolones as precursors that generate isocyanate intermediates in situ under mild heating. tandfonline.comtandfonline.com This method allows for the chemoselective synthesis of unsymmetrical diarylureas in moderate to excellent yields. tandfonline.com

Amide-Assisted Rearrangement: A novel, metal-free synthesis involves the amide-assisted rearrangement of hydroxybenzimidoyl chloride to produce 1,3-diphenylurea (B7728601) derivatives in good to excellent yields. mdpi.comnih.gov

Table 2: Overview of Advanced Synthetic Methods for Diarylureas

| Method | Key Reagents/Catalyst | Description | Reference |

| Pd-Catalyzed C-N Coupling | Palladium catalyst, Aryl halides, Urea | Sequential arylation of a urea substrate. | nih.gov |

| Oxidative Carbonylation | W(CO)₆ or Pd(II) catalyst, Arylamines, CO | Carbon monoxide is incorporated to form the urea bridge between two amine molecules. | researchgate.netresearchgate.net |

| Isocyanate Surrogates | 3-Substituted dioxazolones, Base | In situ generation of isocyanates from dioxazolones, avoiding phosgene. | tandfonline.comtandfonline.com |

| Amide-Assisted Rearrangement | Hydroxybenzimidoyl chloride, Amide | A metal-free rearrangement reaction to form the diarylurea structure. | mdpi.comnih.gov |

Solvent Effects and Reaction Optimization in Urea Synthesis

The optimization of reaction conditions, particularly the choice of solvent, is critical for maximizing the yield and purity of this compound. For the standard isocyanate-amine pathway, common solvents include dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and dichloromethane (B109758) (DCM). commonorganicchemistry.com

The solvent can significantly influence reaction outcomes. Research on related syntheses shows that solvent polarity and type can dramatically affect yields. For example, in the synthesis of N-sulfonyl-2-benzazepines, aromatic hydrocarbon solvents like toluene (B28343) and benzene (B151609) provided high yields (80-83%), whereas chlorinated solvents resulted in lower yields (52-68%), and non-polar hexane (B92381) gave a poor yield (35%). researchgate.net In some cases, water has been successfully used as a solvent for reactions involving in-situ formed isocyanates, with the advantage that the urea product often precipitates, simplifying purification. tandfonline.com

Reaction optimization also involves fine-tuning parameters such as temperature and reactant concentrations. mdpi.com For instance, in the amide-assisted synthesis of diarylureas, increasing the reaction temperature to 120 °C was found to be beneficial, significantly improving the product yield. mdpi.com

Table 3: Example of Solvent Effect on Reaction Yield

| Entry | Solvent | Yield (%) |

| 1 | Toluene | 83 |

| 2 | Benzene | 80 |

| 3 | Chloroform | 68 |

| 4 | Dichloromethane | 52 |

| 5 | Hexane | 35 |

| Data adapted from a study on a related N-sulfonylation reaction, illustrating the principle of solvent effects. researchgate.net |

Chemical Transformation Pathways

The chemical reactivity of this compound is largely defined by the functional groups present: the urea linkage, the dichlorophenyl ring, and the tolyl ring.

Oxidation Reactions and Their Products

While specific studies on the oxidation of this compound are not extensively detailed in the surveyed literature, the reactivity can be inferred from related compounds. The urea group itself is generally robust, but the aromatic rings are susceptible to oxidation.

The oxidation of related diarylamines, which are precursors to diarylureas, can lead to intramolecular C-N bond formation, resulting in complex heterocyclic structures like N-arylpyridoindazolium salts. nih.gov The oxidation of other aromatic amides with common oxidants such as peracetic acid or m-chloroperbenzoic acid (m-CPBA) has been shown to generate multiple products, indicating various reaction pathways are possible. osti.gov For this compound, oxidation would likely target the electron-rich p-tolyl ring, potentially leading to the oxidation of the methyl group to a carboxylic acid or the introduction of a hydroxyl group onto the ring. The dichlorinated ring is less activated and therefore less susceptible to electrophilic attack.

Reduction Reactions to Amine Derivatives

The urea functional group in this compound is generally stable to many reducing agents. However, under harsh reaction conditions, it can be cleaved. More commonly, reduction reactions involving substituted ureas target other functional groups within the molecule. While specific literature on the reduction of this compound to its corresponding amine derivatives is not prevalent, the general reactivity of ureas and related functional groups suggests potential pathways. For instance, the conversion of aryl ureas to amines would typically involve the cleavage of the C-N bonds of the urea moiety.

In related chemistries, the synthesis of chiral amines that are potent inhibitors of serotonin, norepinephrine, and dopamine (B1211576) reuptake has been described, highlighting the importance of amine derivatives in medicinal chemistry. nih.gov The synthesis of such amines often involves multi-step processes where a urea might be a precursor or intermediate, which is subsequently modified or cleaved. For example, the synthesis of 4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalenyl amines involves complex synthetic routes to arrive at the final amine product. nih.gov

The reduction of a urea itself to an amine is not a standard transformation. More typically, an amine is a precursor to the urea. nih.govnih.gov However, if a nitro group were present on one of the aromatic rings, it could be selectively reduced to an amine group without affecting the urea linkage under standard catalytic hydrogenation conditions.

Nucleophilic Substitution Reactions on Aromatic Halogen Atoms

The two chlorine atoms on the phenyl ring of this compound are subject to nucleophilic aromatic substitution (SNAr). Such reactions are generally less common than electrophilic aromatic substitutions but can occur when the aromatic ring is "activated" by electron-withdrawing groups. pressbooks.pub The urea moiety, particularly the carbonyl group, exerts an electron-withdrawing effect, which can facilitate nucleophilic attack on the ring.

The mechanism for nucleophilic aromatic substitution typically involves two steps: the addition of a nucleophile to the electron-deficient aryl halide, forming a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the halide ion. pressbooks.pub The presence of electron-withdrawing substituents, especially those ortho or para to the leaving group, stabilizes this intermediate, thereby activating the ring for substitution. pressbooks.pubnih.gov In the case of this compound, the urea group is para to the chlorine at the C-4 position and meta to the chlorine at the C-3 position, suggesting that the C-4 chlorine would be more susceptible to substitution.

Studies on dichloropyrimidines, which are also subject to SNAr reactions, show that the regioselectivity of the substitution can be highly sensitive to the electronic effects of other substituents on the ring. wuxiapptec.com Similar principles would apply to dichlorophenyl ureas, where the nature of the nucleophile and reaction conditions would also play a crucial role in determining the outcome of the reaction. While specific examples for the title compound are scarce, the general principles of SNAr reactions on activated aryl halides are well-established. pressbooks.pubnih.gov

Heteroatom Reactivity and Functional Group Interconversions

The urea moiety in this compound contains reactive nitrogen and oxygen heteroatoms. The reactivity of these atoms allows for various functional group interconversions. The nitrogen atoms of the urea can act as nucleophiles, although their nucleophilicity is reduced due to delocalization of their lone pairs into the carbonyl group.

Urea derivatives can undergo a variety of reactions at the nitrogen atoms. For instance, N-alkylation can occur, although this might require strong bases and alkylating agents. The planarity of the urea group can be disrupted by such substitutions. nih.gov The urea group itself is a result of a reaction between an isocyanate (1-chloro-2-isocyanatobenzene) and an amine (p-toluidine), a common method for urea synthesis. researchgate.net

The urea linkage can also be involved in intramolecular hydrogen bonding, especially if substituents are present at the ortho position of the N-aryl group, which can influence the molecule's conformation and reactivity. nih.gov Furthermore, the urea moiety can act as a ligand, coordinating with metal ions, or participate in the formation of supramolecular structures through hydrogen bonding. orientjchem.org

Functional group interconversions can also involve the urea moiety as a whole. For example, heating substituted ureas can lead to their thermal decomposition, breaking the C-N bonds to form an isocyanate and an amine. nist.gov The reaction of ureas with dehydrating agents can lead to the formation of carbodiimides, although this is not a common reaction for N,N'-diaryl ureas.

Spectroscopic and Structural Characterization Techniques for Compound Elucidation

The elucidation of the structure of this compound relies on a combination of spectroscopic and structural techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Infrared (IR) Spectroscopy The IR spectrum of a phenylurea derivative provides valuable information about its functional groups. researchgate.net A strong absorption band due to the C=O stretching vibration is expected in the region of 1750–1600 cm⁻¹. researchgate.net For phenylurea itself, this band is observed around 1642 cm⁻¹. researchgate.net The N-H stretching vibrations typically appear as one or more bands in the region of 3500-3100 cm⁻¹. mdpi.com For example, in a related urea, two N-H stretching vibrations were observed at 3273 cm⁻¹ and 3134 cm⁻¹. mdpi.com The C-N stretching vibrations are usually found in the 1400-1200 cm⁻¹ region. researchgate.net Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while out-of-plane C-H bending vibrations for substituted benzenes appear in the 900-700 cm⁻¹ region, which can give clues about the substitution pattern. orientjchem.orgokstate.edu The C-Cl stretching vibrations of the dichlorophenyl group would be expected in the fingerprint region, typically below 800 cm⁻¹.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H Stretch | 3500 - 3100 |

| Aromatic C-H Stretch | > 3000 |

| C=O Stretch (Urea) | 1750 - 1600 |

| N-H Bend | ~1600 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-N Stretch | 1400 - 1200 |

| C-H Out-of-plane Bend | 900 - 700 |

| C-Cl Stretch | < 800 |

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are powerful tools for determining the detailed structure of the molecule. mdpi.com

¹H NMR: The ¹H NMR spectrum would show distinct signals for the protons on the two different aromatic rings and the methyl group. The protons on the p-tolyl ring would appear as two doublets in the aromatic region (typically δ 7.0-7.5 ppm). The protons on the 3,4-dichlorophenyl ring would also appear in the aromatic region (typically δ 7.2-7.8 ppm) with a characteristic splitting pattern. The methyl group protons would give a singlet at around δ 2.3 ppm. The two N-H protons would appear as singlets, with chemical shifts that can vary depending on the solvent and concentration, but are often found in the δ 8.0-9.5 ppm region. chemicalbook.comchemicalbook.com

¹³C NMR: The ¹³C NMR spectrum would show signals for all the unique carbon atoms in the molecule. The carbonyl carbon of the urea group is expected to have a chemical shift in the range of δ 150-160 ppm. mdpi.com The aromatic carbons would appear in the δ 110-140 ppm region. The chemical shifts of the carbons in the dichlorophenyl ring would be influenced by the electron-withdrawing chlorine atoms. The methyl carbon of the tolyl group would have a signal at around δ 20-25 ppm. rsc.orgorganicchemistrydata.org

Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak would confirm the molecular formula. The fragmentation pattern would likely show cleavage of the urea C-N bonds, leading to ions corresponding to the p-tolyl isocyanate and 3,4-dichloroaniline fragments, or the p-tolyl amine and 3,4-dichlorophenyl isocyanate fragments. The isotopic pattern of the dichloro-substituted fragments would be characteristic, showing peaks corresponding to the presence of ³⁵Cl and ³⁷Cl isotopes.

Elucidation of Biological Activity Mechanisms of 1 3,4 Dichloro Phenyl 3 P Tolyl Urea

Enzyme Inhibition and Receptor Binding Dynamics

The core mechanism of 1-(3,4-dichloro-phenyl)-3-p-tolyl-urea involves its function as an enzyme inhibitor. By binding to the active sites of target enzymes, it obstructs their normal function and consequently disrupts essential biochemical pathways. The specificity and nature of these interactions are dictated by the compound's unique structural features, including the dichlorophenyl and p-tolyl moieties.

Identification of Specific Enzymatic Targets and Binding Site Analysis

While specific enzymatic targets for this compound are still under extensive investigation, research on analogous diaryl urea (B33335) compounds provides significant insights into its likely targets. Studies on structurally similar compounds suggest a potential for the inhibition of a range of enzymes critical for cellular function in both prokaryotic and eukaryotic organisms.

One area of investigation for urea derivatives has been their potential to target the methyl-d-erythritol phosphate (B84403) (MEP) pathway , which is essential for isoprenoid biosynthesis in many bacteria. Furthermore, related diaryl ureas have been identified as inhibitors of receptor tyrosine kinases, such as c-MET and VEGFR-2 , which are crucial for cell signaling pathways involved in cell proliferation and angiogenesis. nih.gov

In the context of herbicidal activity, which is a known application for some phenylureas, compounds like Diuron (B1670789) (1-(3,4-Dichlorophenyl)-3,3-dimethylurea) are known to inhibit photosystem II by blocking the Q_B plastoquinone (B1678516) binding site, thereby disrupting the electron transport chain in photosynthesis. Another related compound, 1-(α-methylbenzyl)-3-(3,4-dichlorophenyl)urea, has also been shown to act on photosystem II and to affect ATP generation. nih.gov Given the structural similarities, it is plausible that this compound could interact with similar binding sites.

Studies on other urea derivatives have also pointed towards the inhibition of urease , an enzyme crucial for nitrogen metabolism in various organisms. researchgate.net The analysis of a closely related compound, 3-(4-chlorophenyl)-1-(3,4-dichlorophenyl)urea, has identified its interaction with the NACHT, LRR and PYD domains-containing protein 3 (NLRP3) , suggesting a role in inflammatory pathways.

Modulation of Biochemical Pathways through Enzyme Inhibition

The inhibition of specific enzymes by this compound leads to the modulation of critical biochemical pathways. By binding to the active site of a target enzyme, the compound effectively blocks the downstream signaling cascade that is dependent on that enzyme's activity.

For instance, if the compound targets enzymes within the MEP pathway, it would disrupt the synthesis of isoprenoids, which are vital for the production of various cellular components, including cell membranes and hormones. Inhibition of receptor tyrosine kinases like c-MET and VEGFR-2 would interfere with signaling pathways that regulate cell growth, survival, and the formation of new blood vessels. nih.gov In a photosynthetic organism, the inhibition of photosystem II would halt the process of photosynthesis, leading to cellular energy depletion. nih.gov

Molecular Interactions with Protein and Receptor Targets

The interaction of this compound with its protein and receptor targets is governed by a combination of non-covalent interactions. The urea moiety itself is a key contributor, capable of forming strong hydrogen bonds with amino acid residues in the binding pocket of the target protein.

Crystal structure analysis of a closely related compound, 1-(2-chlorophenyl)-3-(p-tolyl)urea, reveals that the urea group participates in intermolecular hydrogen bonds. researchgate.net These hydrogen bonds are crucial for the stable binding of the molecule within the active site of an enzyme or the binding pocket of a receptor. The aromatic rings of the dichlorophenyl and p-tolyl groups also contribute to binding through hydrophobic and van der Waals interactions with non-polar amino acid residues.

Molecular docking studies of similar diaryl urea derivatives with receptors like c-MET and VEGFR-2 have highlighted the importance of the urea linker in forming hydrogen bonds, while the aryl groups engage in hydrophobic interactions within the receptor's binding site. nih.gov

Antimicrobial Action Modalities

Research has indicated that this compound and its derivatives possess antimicrobial properties, showing efficacy against a range of bacterial and fungal pathogens.

Mechanisms of Action against Bacterial Strains (e.g., Acinetobacter baumannii, Escherichia coli, Staphylococcus aureus)

The antibacterial activity of this compound is attributed to the inhibition of enzymes that are essential for bacterial survival.

A notable study on new urea derivatives demonstrated significant antimicrobial activity against Acinetobacter baumannii, with an inhibition rate of 94.5%. While the precise mechanism for this specific compound is still being elucidated, related urea derivatives have been shown to act as antibiofilm agents against both Gram-positive and Gram-negative bacteria. nih.gov For example, 1,3-di-m-tolyl-urea, a similar compound, has been found to inhibit and disrupt multispecies oral biofilms. nih.gov

In the case of Staphylococcus aureus, a potential mechanism of action for diaryl ureas could involve the disruption of the bacterial cell membrane. The lipophilic nature of the dichlorophenyl group may facilitate the insertion of the molecule into the lipid bilayer, leading to increased permeability and cell lysis. Additionally, some urea derivatives have been shown to inhibit the NorA efflux pump in S. aureus, which is responsible for extruding antibiotics from the cell, thereby contributing to antibiotic resistance.

The table below summarizes some of the observed antibacterial activities of related urea derivatives.

| Bacterial Strain | Observed Effect of Related Urea Derivatives | Reference |

| Acinetobacter baumannii | 94.5% inhibition by new urea derivatives. | |

| Staphylococcus aureus | Inhibition of NorA efflux pump. | |

| Multispecies oral biofilms | Inhibition and disruption of biofilm formation. | nih.gov |

Antifungal Action Pathways and Target Organisms

Information regarding the specific antifungal action of this compound is limited in the currently available scientific literature. However, the broader class of urea derivatives has been explored for antifungal properties.

Urease Inhibitory Activity and Mechanistic Approaches

Urease, a nickel-dependent metalloenzyme, catalyzes the hydrolysis of urea into ammonia (B1221849) and carbamate. nih.govnih.govmdpi.com This enzymatic action is a significant factor in pathologies induced by bacteria like Helicobacter pylori, where the ammonia produced neutralizes gastric acid, facilitating bacterial colonization and contributing to gastritis and peptic ulcers. mdpi.com Consequently, the inhibition of urease is a key strategy in pharmaceutical research.

Compounds containing a urea or thiourea (B124793) fragment are a natural choice for urease inhibitors, as they can mimic the natural substrate, urea. nih.gov The mechanism of inhibition by urea derivatives, such as this compound, involves the interaction of the urea moiety with the dinickel center in the enzyme's active site. nih.govnih.gov Crystallographic and molecular modeling studies have shown that the active site is flexible and can accommodate various inhibitor scaffolds. nih.govnih.gov The urea fragment of the inhibitor binds to the two nickel (II) ions in a manner analogous to the substrate, effectively blocking the catalytic hydrolysis of urea. nih.gov The potency of these inhibitors can be significantly influenced by the substituents on the phenyl rings. For instance, studies on related thiourea derivatives have shown that the presence and position of halogen substituents, like chlorine, can lead to predominant urease inhibitory activity. researchgate.net

Herbicidal and Insecticidal Mechanisms

Phenylurea herbicides, including compounds structurally related to this compound, are potent inhibitors of photosynthesis. nih.govresearchgate.net The primary target of this class of herbicides is Photosystem II (PSII), a key protein complex in the photosynthetic electron transport chain. vedantu.com

The mechanism of action involves the herbicide binding to the D-1 quinone-binding protein within the PSII complex. nih.govvedantu.com This binding is competitive with plastoquinone, the native electron acceptor. By occupying the plastoquinone-binding site, the herbicide blocks the flow of electrons from PSII. vedantu.com This interruption of the electron transport chain has two major consequences:

It halts the production of chemical energy (ATP and NADPH) required for CO2 fixation, thereby inhibiting plant growth. vedantu.com

It leads to the accumulation of high-energy electrons, which can react with molecular oxygen to form toxic reactive oxygen species (ROS) or superoxide (B77818) radicals. vedantu.com These radicals cause lipid peroxidation and damage to chloroplast membranes and proteins, ultimately leading to cell death. vedantu.comnih.govresearchgate.net

This mode of action is highly specific and sensitive, making phenylurea derivatives effective herbicides. vedantu.com

Nitrate (B79036) reductase (NR) is a crucial enzyme in plants for the assimilation of nitrogen, catalyzing the reduction of nitrate to nitrite. nih.govmdpi.com The activity of NR is complexly regulated and is highly dependent on products derived from photosynthesis, such as reducing power in the form of NADH. researchgate.net

Herbicides like this compound that inhibit photosynthesis indirectly affect nitrate reductase activity. By blocking the photosynthetic electron transport chain, the supply of essential substrates for nitrate reduction is diminished. researchgate.net This leads to a decrease in NR activity, not due to direct interaction with the enzyme, but as a secondary consequence of photosynthetic inhibition. Furthermore, the regulation of NR involves post-translational modification, including phosphorylation, which is also influenced by light and photosynthetic signals. researchgate.netnih.gov Disruption of these signals by a photosynthetic inhibitor can therefore lead to the inactivation of the NR enzyme. High concentrations of certain ions, which can accumulate due to herbicide-induced stress, may also negatively impact the stability and catalytic activity of the nitrate reductase enzyme complex. jeeng.net

While primarily known as herbicides, some phenylurea compounds have demonstrated insecticidal properties. The discovery of benzoylphenylurea (B10832687) (BPU) insecticides, a major class of insect growth regulators, originated from the synthesis of a dichlorophenyl urea derivative that exhibited unexpected insecticidal activity. jeb.co.in BPUs act by inhibiting chitin (B13524) synthesis, a vital component of the insect exoskeleton. jeb.co.inresearchgate.net

Although this compound is not a benzoylphenylurea, its structural similarity suggests potential for insecticidal action. The mechanism for many BPUs involves targeting the sulfonylurea receptor (SUR), which plays a role in chitin biosynthesis. researchgate.netnih.gov Phenylurea compounds could potentially interact with this or other receptors, disrupting critical physiological processes. The impact on target pests is most pronounced during molting, where the inability to form a new, functional cuticle leads to mortality. jeb.co.in Other potential effects include repellency and inhibition of F1 progeny emergence, as observed with other plant-derived insecticidal compounds. nih.gov

Investigated Activities in Disease Models (Excluding Clinical Outcomes)

Derivatives of dichlorophenyl urea have emerged as promising candidates in anticancer research, with demonstrated activity against various cancer cell lines. nih.govnih.govmdpi.com Research into a class of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives, which includes the structure of this compound, has identified dual inhibition of critical oncogenic signaling pathways as a key mechanism. researchgate.net

These compounds have been shown to simultaneously inhibit the PI3K/Akt/mTOR and Hedgehog (Hh) signaling pathways, both of which are frequently deregulated in cancers like breast cancer and are associated with proliferation, survival, drug resistance, and migration. researchgate.net

Key molecular targets and effects include:

PI3K/Akt/mTOR Pathway: Representative compounds inhibit the phosphorylation of key downstream effectors like Akt and S6 kinase (S6K), disrupting the pathway's function in promoting cell growth, proliferation, and survival. researchgate.net

Hedgehog Pathway: The compounds can decrease the expression of key pathway components like the transcription factor Gli1, which is crucial for tumor growth and metastasis. researchgate.net

Induction of Apoptosis: By inhibiting these survival pathways, the compounds effectively induce programmed cell death (apoptosis) in cancer cells. researchgate.net

Cell Cycle Arrest: Related dichlorophenyl urea compounds have been observed to cause cell cycle arrest in either the G0/G1 or G2/M phase, preventing cancer cells from dividing. nih.govnih.gov

Inhibition of Metastasis: The compounds have demonstrated the ability to significantly inhibit the migration of highly invasive cancer cells in laboratory assays. researchgate.net

A study on a related compound, 1,3-bis(3,5-dichlorophenyl)urea (B1682623) (COH-SR4), identified the activation of the AMPK pathway as another important anticancer mechanism. nih.govnih.gov AMPK acts as a cellular energy sensor that, when activated, can halt proliferation. nih.gov

Table 1: Investigated Anticancer Activity of Related Dichlorophenyl Urea Compounds

| Compound Class/Name | Cancer Model | Identified Molecular Targets/Pathways | Observed Cellular Effects | Reference |

|---|---|---|---|---|

| 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)ureas | Breast Cancer (including TNBC) | PI3K/Akt/mTOR, Hedgehog (Hh) Signaling | Inhibition of cell proliferation, induction of apoptosis, inhibition of cell migration | researchgate.net |

| COH-SR4 (1,3-bis(3,5-dichlorophenyl)urea) | Lung Cancer | GST, AMPK Pathway | Inhibition of survival and colony formation, induction of apoptosis, G0/G1 cell cycle arrest | nih.gov |

| COH-SR4 (1,3-bis(3,5-dichlorophenyl)urea) | Melanoma | GST, AMPK Pathway, Akt Pathway | Inhibition of survival and colony formation, induction of apoptosis, G2/M cell cycle arrest | nih.gov |

In Vitro Efficacy Assessments in Relevant Biological Systems

In vitro studies are crucial for elucidating the specific biological effects of a compound at the cellular and molecular level. For the class of compounds to which this compound belongs, these assessments have often focused on their potential as anticancer and antimicrobial agents. The following sections detail research findings on closely related dichlorophenyl urea derivatives, which may offer insights into the potential in vitro efficacy of the target compound.

Antiproliferative and Cytotoxic Effects in Cancer Cell Lines

Research on compounds with similar structural motifs, such as 1,3-bis(3,5-dichlorophenyl) urea (COH-SR4), has demonstrated notable in vitro efficacy against cancer cell lines. These studies reveal that such compounds can inhibit cell survival and clonogenic potential, as well as induce apoptosis. nih.gov For instance, the treatment of melanoma cells with COH-SR4 led to a significant decrease in cell viability and the ability of single cells to form colonies. nih.gov

One of the key mechanisms identified in these in vitro assessments is the inhibition of glutathione (B108866) S-transferase (GST) activity. nih.gov GSTs are a family of enzymes that play a critical role in detoxification and cellular protection against oxidative stress, and their overexpression is often associated with cancer development and drug resistance. The inhibition of GST activity by dichlorophenyl urea analogues suggests a mechanism for inducing cytotoxicity in cancer cells. nih.gov

Furthermore, in vitro assays have shown that these compounds can induce cell cycle arrest, a critical process that prevents cancer cells from proliferating uncontrollably. nih.gov The table below summarizes the observed in vitro effects of a related dichlorophenyl urea compound on melanoma cells.

Table 1: In Vitro Anticancer Effects of a Dichlorophenyl Urea Analog (COH-SR4) in Melanoma Cells

| Assay Type | Observed Effect | Reference |

|---|---|---|

| Cell Viability Assay (MTT) | Decreased survival of melanoma cells | nih.gov |

| Clonogenic Assay | Inhibition of colony formation | nih.gov |

| Enzyme Activity Assay | Inhibition of Glutathione S-transferase (GST) | nih.gov |

| Cell Cycle Analysis | Induction of G2/M phase cell cycle arrest | nih.gov |

Enzyme Inhibition Studies

The urea scaffold is a common feature in many enzyme inhibitors, and derivatives of dichlorophenyl urea have been investigated for their inhibitory potential against various enzymes. For example, derivatives of dichlorophenyl piperazine (B1678402) have been synthesized and evaluated as urease inhibitors. core.ac.uk Urease is an enzyme that catalyzes the hydrolysis of urea and is implicated in the pathogenesis of infections by organisms such as Helicobacter pylori. core.ac.uk While not the specific compound of interest, these studies highlight the potential for dichlorophenyl urea structures to act as enzyme inhibitors. The general mechanism involves the binding of the compound to the active site of the enzyme, thereby blocking its catalytic activity.

Antimicrobial Activity

The potential for dichlorophenyl urea derivatives to act as antimicrobial agents has also been explored. While specific data for this compound is limited in primary literature, related compounds have been noted for their activity against various pathogens. For instance, a close relative, 1,3-bis(3,4-dichlorophenyl) urea, was identified as an electron transport inhibitor that reduced the hemolytic activity of Staphylococcus aureus. nih.gov This suggests that dichlorophenyl ureas may interfere with fundamental cellular processes in bacteria.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Impact of Structural Modifications on Biological Efficacy

The potency of phenylurea herbicides is highly sensitive to small alterations in their molecular structure. unl.edu These changes can affect the compound's ability to bind to its target site, its metabolism within the plant, and its environmental persistence.

The 3,4-dichlorophenyl group is a critical feature for the herbicidal activity of many phenylurea compounds. The number and position of halogen atoms on this phenyl ring significantly influence the compound's inhibitory action.

Research on analogous compounds, such as Diuron (B1670789) (3-(3,4-dichlorophenyl)-1,1-dimethylurea), demonstrates the importance of this specific substitution pattern. nih.govnih.gov The two chlorine atoms at positions 3 and 4 of the phenyl ring enhance the molecule's lipophilicity, which facilitates its transport across cell membranes to reach the target site within the chloroplasts. Furthermore, this substitution pattern is crucial for a precise fit into the QB binding pocket of the D1 protein in Photosystem II, the primary site of action for this class of herbicides. mdpi.comnih.gov

Studies have shown that alterations to this moiety, such as changing the number or location of the chlorine atoms, can lead to a significant decrease in herbicidal potency. For instance, the degradation of Diuron to metabolites with fewer chlorine atoms or a hydroxylated phenyl ring results in reduced toxicity to algae. nih.gov This underscores the essential role of the 3,4-dichloro substitution for optimal biological activity.

Table 1: Impact of Phenyl Ring Substituents on Herbicidal Activity of Phenylurea Analogues

| Substituent on Phenyl Ring | Relative Herbicidal Activity | Rationale |

| 3,4-dichloro | High | Optimal lipophilicity and electronic properties for binding to the D1 protein. unl.edunih.gov |

| 4-chloro | Moderate to High | A single chlorine at the para position can still confer significant activity. nih.gov |

| 3-chloro | Moderate | Generally less active than the 4-chloro or 3,4-dichloro analogues. |

| No substitution | Low | Lacks the necessary electronic and steric properties for effective binding. |

| 3,4-dichloroaniline (B118046) (metabolite) | Low (in algae) | The loss of the urea (B33335) side chain and subsequent formation of the aniline (B41778) derivative leads to detoxification. nih.gov |

Note: This table is illustrative, based on general findings for phenylurea herbicides.

The N'-aryl substituent, in this case, the p-tolyl group, also plays a modulating role in the compound's biological efficacy. Modifications to this part of the molecule can fine-tune its activity, selectivity, and physical properties.

In broader studies of phenylurea derivatives, the steric and electronic properties of the N'-substituent are key. For instance, bulky groups can sterically hinder the binding to the target enzyme, while electron-donating or withdrawing groups can alter the hydrogen-bonding capability of the adjacent urea nitrogen. nih.gov

The urea bridge (-NH-CO-NH-) is a cornerstone of the biological activity of this class of compounds. It is essential for forming critical hydrogen bonds with amino acid residues in the binding pocket of the target protein. nih.gov Specifically, the urea moiety interacts with residues such as Ser264 and His215 in the QB binding site of the D1 protein, effectively blocking the binding of plastoquinone (B1678516) and interrupting the photosynthetic electron transport chain. nih.gov

The conformational flexibility of the molecule, particularly the dihedral angles between the urea group and the two phenyl rings, is a determining factor in its efficacy. nih.govresearchgate.net The molecule must adopt a specific, relatively planar conformation to fit optimally within the binding site. Substituents on the phenyl rings can influence this conformation. For example, bulky substituents can force the rings to twist relative to the urea plane, potentially reducing binding affinity. nih.govresearchgate.net Theoretical studies on related phenylureas like diuron have calculated the dihedral angles, highlighting their importance for the molecule's stable conformation and interaction with its target. researchgate.net

Computational Approaches in SAR/QSAR Modeling

Computational methods are indispensable tools for elucidating the complex relationships between the structure of 1-(3,4-dichloro-phenyl)-3-p-tolyl-urea and its biological activity. QSAR models provide mathematical equations that correlate chemical structure with function. nih.govmdpi.com

QSAR models rely on molecular descriptors, which are numerical values that quantify various aspects of a molecule's physicochemical properties. ucsb.edunih.gov For phenylurea herbicides, key descriptors include:

LogP (Octanol-Water Partition Coefficient): This descriptor quantifies the hydrophobicity of the molecule. A suitable LogP value is crucial for the herbicide to move from the application site to the target site within the plant, which involves crossing lipid membranes. nih.gov

Steric and Topological Descriptors: These parameters describe the size, shape, and spatial arrangement of the molecule. They are critical for ensuring a complementary fit within the enzyme's binding pocket. acs.org

QSAR studies have successfully developed models that can predict the herbicidal activity or environmental fate of phenylurea compounds based on these descriptors. nih.govacs.org These models are valuable for screening new potential herbicides and for assessing the environmental risk of existing ones.

Table 2: Key Molecular Descriptors in Phenylurea QSAR Models

| Descriptor Class | Specific Example | Relevance to Biological Activity |

| Hydrophobicity | LogP, LogD | Governs membrane permeability and transport to the target site. nih.govnih.gov |

| Electronic | Hammett constants, Dipole moment | Influences hydrogen bonding strength and electrostatic interactions with the target protein. ucsb.eduacs.org |

| Spatial/Steric | Molecular weight, Molar refractivity | Determines the fit of the molecule into the binding pocket of the D1 protein. acs.org |

| Topological | Connectivity indices | Describes the branching and shape of the molecule, affecting its interaction with the target. aimspress.com |

The development of new analogues of this compound is guided by both ligand-based and structure-based design strategies.

Ligand-Based Design: This approach is used when the three-dimensional structure of the target protein is unknown or not well-defined. It relies on the knowledge of a set of active molecules (ligands) to build a pharmacophore model. mdpi.com This model represents the essential steric and electronic features required for biological activity. New compounds can then be designed to fit this pharmacophore.

Structure-Based Design: With the availability of crystal structures of Photosystem II, structure-based design has become a powerful tool. mdpi.comnih.gov This method involves docking potential inhibitor molecules directly into the 3D structure of the QB binding site on the D1 protein. mdpi.comnih.gov By analyzing the binding interactions (e.g., hydrogen bonds, hydrophobic contacts), researchers can rationally design new analogues with improved affinity and efficacy. This approach has been used to design novel herbicides with high potency by ensuring an optimal fit and interaction with key amino acid residues in the binding site. mdpi.comresearchgate.net

Analog Synthesis and Efficacy Correlation

The synthesis of derivatives of the 1,3-diphenylurea (B7728601) scaffold is typically achieved through straightforward and versatile chemical reactions. The most common method involves the reaction of a substituted aniline with a corresponding isocyanate. For the parent compound, this involves coupling 3,4-dichloroaniline with p-tolyl isocyanate, often in an anhydrous solvent like toluene (B28343). vulcanchem.com

To build a library of analogs for SAR studies, chemists employ a variety of substituted anilines and isocyanates. For instance, to probe the effect of the substitution pattern on the phenyl rings, derivatives can be synthesized using anilines or isocyanates with different electronic and steric properties. nih.gov A general synthetic scheme involves reacting ortho-phenylenediamine with various substituted isocyanates to produce mono-substituted 1,3-diphenyl ureas. These intermediates can then undergo further condensation reactions with a range of aldehydes to generate a diverse set of final compounds. nih.gov This modular approach allows for the systematic alteration of nearly every part of the molecule, including:

The "A" ring (aniline-derived): Modifications can include changing the position and nature of the halogen substituents (e.g., comparing 3,4-dichloro with 2,4-dichloro or 4-chloro) or introducing other groups. nih.gov

The "B" ring (isocyanate-derived): The p-tolyl group can be replaced with other substituted phenyl rings (e.g., containing acetyl, nitro, or different alkyl groups) or other aromatic systems. nih.gov

The Urea Linker: While less commonly modified, the core urea structure is considered essential for activity due to its hydrogen bonding capabilities. nih.gov

Industrial production may utilize a two-step phosgenation process, where the aniline (e.g., 3,4-dichloroaniline) is first reacted with phosgene (B1210022) to create a highly reactive isocyanate intermediate, which is then coupled with the desired amine. Purification of the final products often involves techniques like column chromatography. vulcanchem.com

The biological evaluation of synthesized analogs reveals critical information about the SAR of the diphenylurea class. Studies often focus on anticancer or enzyme inhibitory activities, with results typically reported as IC₅₀ values (the concentration required to inhibit a biological process by 50%).

One study on indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors demonstrated a strong preference for para-substitution on the phenyl ring. nih.gov While ortho,para-disubstituted derivatives showed no activity, para-substituted analogs with different halogens (fluorine, chlorine, bromine) exhibited similar potency, suggesting that a halogen at this position is favorable. nih.gov

Another comprehensive study investigating diphenylurea derivatives as c-MET and VEGFR-2 inhibitors provided detailed SAR insights. The findings highlighted that di-halogenated phenyl analogs displayed significantly better antitumor activity than their mono-halogenated counterparts. nih.gov Specifically, dichlorophenyl derivatives showed substantial activity. nih.gov The position of the chlorine atoms was also found to be critical; for example, 2,4-dichlorophenyl and 2,5-dichlorophenyl analogs showed greater potency than a 3,4-dichlorophenyl analog in that particular series. nih.gov Furthermore, the introduction of electron-withdrawing groups like nitro (NO₂) tended to enhance cytotoxic action compared to electron-donating groups like methyl (CH₃) or methoxy (B1213986) (OCH₃). nih.gov

The table below summarizes the comparative activity of selected diphenylurea analogs against c-MET and VEGFR-2, illustrating these SAR principles.

| Compound ID | R Group (Substitution on Phenyl Ring) | c-MET IC₅₀ (nM) | VEGFR-2 IC₅₀ (nM) |

| APPU2b | 4-Chloro | 1040 | 1580 |

| APPU2c | 4-Bromo | 720 | 1170 |

| APPU2d | 4-Methyl | >10000 | >10000 |

| APPU2f | 4-Nitro | 620 | 1040 |

| APPU2g | 2,4-Dichloro | 380 | 720 |

| APPU2i | 3,4-Dichloro | 510 | 930 |

| APPU2k | 4-Methoxy | >10000 | >10000 |

Data sourced from a study on diphenylurea appended aryl pyridine (B92270) derivatives. nih.gov

Pharmacophore modeling and docking studies distill the SAR data into a three-dimensional map of essential chemical features required for biological activity. For the diaryl urea class of compounds, a consistent pharmacophore model has emerged from various studies. nih.govnih.gov

The key features include:

A Hydrogen-Bonding Core: The central urea moiety (–NH–CO–NH–) is a critical pharmacophoric element. vulcanchem.com It acts as both a hydrogen bond donor (the two N-H groups) and an acceptor (the C=O group). dntb.gov.uaresearchgate.net Docking studies consistently show this urea bridge forming essential hydrogen bonds with amino acid residues in the active site of target enzymes, such as Glu277, Asn350, and Asp352. nih.govnih.gov

A Second Aromatic/Hydrophobic Region: The second aryl ring (the p-tolyl group in the parent compound) fits into another, often less constrained, region of the active site, contributing to binding through hydrophobic or π-stacking interactions. vulcanchem.comnih.gov

A Specific Spatial Arrangement: The relative orientation of these features is crucial. The rigid urea linker holds the two aromatic rings in a specific conformation that is conducive to fitting into the binding site. vulcanchem.com

QSAR studies have further quantified these relationships, indicating that descriptors related to molecular size, aromaticity, branching, and polarizability significantly affect the inhibitory activity of these compounds. nih.gov Lipophilicity has also been identified as a key driver for improved activity in some series, although it must be balanced to maintain other favorable properties like solubility. nih.gov

Computational and Theoretical Investigations of 1 3,4 Dichloro Phenyl 3 P Tolyl Urea

Molecular Modeling and Dynamics Simulations

Conformational Analysis and Stability Studies

Should peer-reviewed studies focusing on the computational and theoretical analysis of 1-(3,4-dichloro-phenyl)-3-p-tolyl-urea be published in the future, this article can be generated accordingly.

Simulations of Ligand-Target Interactions

Computational simulations, particularly molecular docking and molecular dynamics (MD), are pivotal in understanding how this compound interacts with biological targets at a molecular level. These methods predict the binding conformation and affinity of the ligand within the active site of a protein, offering insights that guide further drug development and mechanistic studies.

Molecular docking studies are frequently employed to screen and identify potential biological targets for substituted urea (B33335) derivatives. For instance, in studies of similar urea compounds, molecular docking has been used to predict binding modes and affinities to various enzymes and receptors. The process involves generating a three-dimensional structure of the ligand and docking it into the binding pocket of a target protein. Scoring functions are then used to estimate the binding energy (ΔG), with lower values indicating a more favorable interaction. For example, research on other dichlorophenyl urea compounds has demonstrated their potential to inhibit specific signaling pathways crucial for cell proliferation, with docking studies revealing key interactions within the target's active site. nih.gov

Validation of these docking predictions is often achieved through more computationally intensive molecular dynamics simulations. An MD simulation, typically run for nanosecond trajectories (e.g., 50 ns), can assess the stability of the predicted ligand-protein complex over time in a simulated physiological environment. This provides a more dynamic picture of the interaction, accounting for the flexibility of both the ligand and the protein's active site residues.

These computational approaches are instrumental in elucidating the mechanism of action for compounds like this compound. They help identify the specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. The dichlorophenyl and p-tolyl groups of the molecule are significant contributors to these interactions, often engaging in hydrophobic and van der Waals contacts within the binding pocket, while the central urea moiety is a prime candidate for forming critical hydrogen bonds with the protein backbone or side chains. Studies on related N,N'-diarylurea derivatives have successfully used these computational techniques to identify them as inhibitors of receptor tyrosine kinases, a critical family of enzymes in cancer signaling. nih.gov

Crystallographic and Solid-State Studies

X-ray Diffraction for Crystal Structure Elucidation

In a typical X-ray diffraction experiment, a single crystal of the compound is irradiated with an X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. For a related compound, 1-(2-chlorophenyl)-3-(p-tolyl)urea, this analysis revealed a monoclinic crystal system with the space group P21/c. researchgate.net The structure showed significant dihedral angles between the planar urea group and the attached aromatic rings, indicating a non-planar molecular conformation. researchgate.net

The crystallographic data provides fundamental information essential for understanding the molecule's physical properties and its interactions in the solid state.

Table 1: Example Crystallographic Data for a Related Compound: 1-(2-chlorophenyl)-3-(p-tolyl)urea researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₄H₁₃ClN₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 23.904(2) |

| b (Å) | 4.6173(3) |

| c (Å) | 11.6906(13) |

| β (°) | 96.895(9) |

| Volume (ų) | 1281.0(2) |

| Z (molecules/unit cell) | 4 |

This data represents a closely related compound and is provided for illustrative purposes.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

The crystal packing of this compound is governed by a network of intermolecular interactions. These non-covalent forces, including hydrogen bonds and van der Waals contacts, dictate the stability and macroscopic properties of the crystal. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular interactions within a crystal lattice. nih.govnih.gov

The central urea moiety (-NH-CO-NH-) is a key player in forming strong hydrogen bonds. The N-H groups act as hydrogen bond donors, while the carbonyl oxygen (C=O) is a potent hydrogen bond acceptor. In related urea structures, intermolecular N-H···O hydrogen bonds are consistently observed, often linking molecules into chains or more complex three-dimensional networks. researchgate.netnih.gov For example, in the crystal structure of 1-(2-chlorophenyl)-3-(p-tolyl)urea, molecules are linked through N-H···O hydrogen bonds with H···O bond lengths measured at 2.025(2) Å and 2.174(2) Å. researchgate.net

Hirshfeld surface analysis maps the electron distribution between neighboring molecules, allowing for the decomposition of the crystal packing into contributions from different types of atomic contacts. researchgate.net The surface is colored to represent different properties, such as the normalized contact distance (d_norm), which highlights regions of close intermolecular contact. nih.gov Two-dimensional fingerprint plots generated from the Hirshfeld surface provide a quantitative summary of the interactions. researchgate.netiucr.org

For dichlorophenyl derivatives, Hirshfeld analysis typically reveals significant contributions from several types of contacts. nih.gov Given the structure of this compound, the primary interactions would include H···H, Cl···H, O···H, and C···H contacts, reflecting the importance of van der Waals forces and hydrogen bonding in the crystal packing.

Table 2: Example Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Dichlorophenyl Compound nih.gov

| Interatomic Contact | Percentage Contribution |

| Cl···H/H···Cl | 40.1% |

| H···H | 15.7% |

| N···H/H···N | 13.1% |

| C···H/H···C | 7.3% |

| Cl···Cl | 7.1% |

| C···C | 6.8% |

Future Research Directions and Translational Potential in Chemical Biology

Unexplored Biological Targets and Biochemical Pathways

The diaryl urea (B33335) moiety is a privileged structure known to interact with various biological targets, primarily due to its ability to act as both a hydrogen bond donor and acceptor. researchgate.netlabsyspharm.org While the precise mechanism of 1-(3,4-dichloro-phenyl)-3-p-tolyl-urea is not fully elucidated, related compounds have shown potent inhibitory effects on several key enzymes and pathways, suggesting promising avenues for investigation.

Many diaryl urea derivatives are recognized as potent Type II kinase inhibitors . researchgate.netlabsyspharm.org These inhibitors bind to the inactive "DFG-out" conformation of kinases, occupying a hydrophobic pocket adjacent to the ATP-binding site. labsyspharm.orgmdpi.com This mechanism provides a basis for exploring the interaction of this compound with a wide range of kinases that are implicated in diseases such as cancer. Well-established diaryl urea targets include RAF kinases, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Platelet-Derived Growth Factor Receptor (PDGFR). labsyspharm.orgasianpubs.org However, the full kinome-wide target landscape for this specific compound remains unexplored. Future research could screen it against a broad panel of kinases to identify novel and selective inhibitory activities.

Beyond kinases, diaryl ureas have been shown to modulate other critical cellular pathways. Some analogues act as inhibitors of the Hedgehog signaling pathway , a crucial regulator of embryonic development and cellular proliferation that is often dysregulated in cancer. researchgate.net Additionally, the therapeutic reach of diaryl ureas has expanded to include the modulation of chromatin remodeling complexes and interference with stress-activated protein kinase pathways in inflammatory disorders. nih.gov

Furthermore, recent studies have highlighted the potential of diaryl ureas as antimicrobial and antiviral agents . nih.gov For instance, triclocarban (B27905) (TCC), a diaryl urea, is thought to inhibit the enoyl-acyl-carrier protein reductase (ENR) enzyme in bacteria, a key component of lipid biosynthesis. nih.gov Another proposed target in Staphylococcus aureus is the protein demethylmenaquinone (B1232588) methyltransferase (MenG), which is involved in menaquinone metabolism. nih.gov Diaryl ureas have also shown activity against various viruses, including Zika, Dengue, and West Nile virus, by targeting viral components like the NS5 methyltransferase domain. nih.gov These findings strongly suggest that this compound could be investigated for its potential to inhibit these or other novel targets in pathogenic microorganisms.

| Potential Target Class | Examples of Pathways/Targets | Relevance | Supporting Evidence from Diaryl Ureas |

| Protein Kinases | RAF/MEK/ERK, VEGFR, PDGFR, Aurora Kinases | Cancer, Angiogenesis | Known Type II inhibitors. researchgate.netlabsyspharm.orgasianpubs.org |

| Developmental Pathways | Hedgehog Signaling (e.g., Smoothened) | Cancer | Inhibition of proteins in the Hh pathway. researchgate.net |

| Chromatin Remodeling | - | Cancer, Genetic Disorders | Modulation of chromatin complexes. nih.gov |

| Bacterial Enzymes | Enoyl-acyl-carrier protein reductase (ENR), Demethylmenaquinone methyltransferase (MenG) | Infectious Diseases | Antimicrobial activity against various bacteria. nih.gov |

| Viral Proteins | NS5 Methyltransferase (Flaviviruses) | Infectious Diseases | Antiviral activity against Zika, Dengue. nih.gov |

| Other Enzymes | Epoxide hydrolase | Inflammation, Hypertension | Inhibition is a promising therapeutic strategy. youtube.com |

Integration of Advanced Synthetic Methodologies for Novel Analogues

The therapeutic potential of a lead compound is often enhanced through the synthesis of analogues with improved potency, selectivity, and pharmacokinetic properties. The synthesis of this compound itself is typically straightforward, involving the reaction of 3,4-dichloroaniline (B118046) with p-tolyl isocyanate. asianpubs.org However, advanced synthetic strategies can be employed to generate diverse libraries of novel analogues for structure-activity relationship (SAR) studies.

Combinatorial chemistry and diversity-oriented synthesis are powerful approaches to rapidly generate large numbers of structurally diverse molecules. nih.govmskcc.org For diaryl ureas, this could involve using a variety of substituted anilines and isocyanates to explore the chemical space around the core scaffold. Solid-phase synthesis, where one of the starting materials is attached to a resin, can streamline the purification process and is well-suited for creating large compound libraries. youtube.com

Recent research into diaryl urea synthesis has focused on incorporating different linker groups and heterocyclic moieties to optimize biological activity. nih.govresearchgate.net For example, novel derivatives have been created by:

Introducing rigid linkers such as vinyl, ethynyl, or phenyl groups between the urea core and other parts of the molecule. researchgate.net

Appending aromatic heterocyclic structures like quinoline, pyridine (B92270), pyrimidine, or indole, which can form additional interactions with target proteins. nih.govnih.gov

Utilizing palladium-catalyzed asymmetric hydrogenation to produce chiral cyclic ureas, which could lead to enantiomer-specific interactions with biological targets. nih.gov

Furthermore, modern synthetic methods like nickel-catalyzed cross-coupling reactions are being developed to create novel phosphine-containing urea derivatives, expanding the accessible chemical space even further. acs.org The application of these advanced methodologies to this compound would enable a systematic exploration of its SAR and the development of optimized analogues with enhanced therapeutic potential.

Application of Machine Learning and AI in Predictive Activity Modeling

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by enabling the rapid prediction of biological activity and the identification of promising drug candidates from vast chemical libraries. rsc.orgnih.gov For a compound like this compound and its potential analogues, these computational tools can significantly accelerate the research and development process.

Quantitative Structure-Activity Relationship (QSAR) modeling is a well-established computational method that can be enhanced with machine learning algorithms. nih.govbohrium.com By analyzing a dataset of related urea derivatives and their measured biological activities, ML-based QSAR models can identify the key molecular descriptors that correlate with potency and selectivity. bohrium.com These models can then be used to predict the activity of virtual compounds before they are synthesized, prioritizing the most promising candidates for experimental testing. For instance, a QSAR study on urea derivatives with antimalarial activity successfully used a genetic algorithm to select relevant descriptors for a predictive model. bohrium.com

More advanced AI techniques, such as deep learning and 3D convolutional neural networks (3D-CNNs) , are being used to predict the target landscape of small molecules. nih.govdntb.gov.ua These models can learn from the 3D structures of proteins and the chemical features of inhibitors to predict binding affinities across the entire kinome, for example. nih.gov This approach could be invaluable for identifying both the primary targets and potential off-targets of this compound, helping to predict its efficacy and potential side effects.

Generative AI models are also emerging as a powerful tool for de novo drug design, creating entirely new molecular structures that are optimized for binding to a specific target. rsc.org By providing the known structure of a target enzyme or receptor, these algorithms can design novel diaryl urea analogues that are predicted to have high affinity and specificity.

| AI/ML Application | Description | Potential Impact on Research |

| QSAR Modeling | Uses machine learning to correlate molecular structures with biological activity. nih.govbohrium.com | Predicts the potency of new analogues, guiding synthetic efforts. |

| 3D-CNN Target Prediction | Employs deep learning on 3D protein structures to predict inhibitor binding. nih.govdntb.gov.ua | Identifies likely biological targets and off-targets for the compound. |

| Generative Models | AI algorithms that design novel molecules optimized for a specific target. rsc.org | Creates new, patentable diaryl urea structures with high predicted efficacy. |

| Binding Mode Prediction | ML models trained to predict how a ligand will interact with its target. researchgate.net | Provides insights into the specific interactions driving binding and inhibition. |

Interdisciplinary Research for Comprehensive Mechanistic Understanding

A thorough understanding of the biological mechanism of action of this compound requires a collaborative, interdisciplinary approach that integrates computational and experimental techniques. cam.ac.ukmdpi.com Such a strategy ensures that computational predictions are validated by empirical data, leading to a robust and comprehensive understanding of the molecule's function.

A modern drug discovery workflow would involve a synergistic cycle of design, synthesis, and testing:

Computational Biology and Structural Biology : The process would begin with computational methods like molecular docking and machine learning to predict potential biological targets for this compound. nih.govmdpi.com If a promising target is identified, high-resolution structural techniques such as X-ray crystallography or cryo-electron microscopy could be used to determine the precise binding mode of the compound to its target protein. purdue.edu This structural information is invaluable for understanding the molecular basis of inhibition and for guiding the rational design of more potent analogues. mskcc.org

Medicinal and Synthetic Chemistry : Guided by the computational and structural data, medicinal chemists would design and synthesize a focused library of novel analogues. cam.ac.uk This would involve leveraging the advanced synthetic methodologies discussed in section 7.2 to systematically modify the structure of the parent compound.

Chemical and Molecular Biology : The newly synthesized compounds would then be tested in a battery of in vitro and cell-based assays to determine their biological activity, potency, selectivity, and cellular effects. acs.org Techniques like thermal shift assays, enzymatic assays, and cellular signaling pathway analysis would provide crucial data on how the compounds affect their targets and the cell's biochemical networks.

Iterative Optimization : The results from the biological testing would be fed back into the computational models, refining their predictive power and informing the next cycle of design and synthesis. nih.gov This iterative, multidisciplinary approach allows for the rapid optimization of the lead compound into a potential therapeutic candidate.

Case studies in computational biophysics demonstrate the power of integrating molecular dynamics simulations with experimental data to elucidate the function of complex biological systems. uiuc.edunih.gov Applying a similar integrated approach to this compound will be crucial for unlocking its full translational potential in chemical biology and beyond.

Q & A

Q. What is the mechanism of action of 1-(3,4-dichloro-phenyl)-3-p-tolyl-urea in biological systems?

The compound acts as an enzyme inhibitor by binding to active sites of target enzymes, disrupting biochemical pathways. Methodological validation involves in vitro inhibition assays (e.g., fluorescence-based activity measurements) coupled with structural studies like X-ray crystallography or cryo-EM to confirm binding interactions .

Q. What are the standard synthetic routes for this compound?

Synthesis typically involves coupling 3,4-dichloroaniline with p-tolyl isocyanate under anhydrous conditions. Reaction progress is monitored via TLC, and purification employs column chromatography with gradient elution (hexane/ethyl acetate). Yield optimization requires strict control of stoichiometry and temperature (60–80°C) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) confirms aromatic substituents and urea linkage. Infrared Spectroscopy (IR) identifies carbonyl (C=O, ~1650 cm⁻¹) and N-H stretches (~3300 cm⁻¹). Mass Spectrometry (MS) provides molecular weight validation. Cross-referencing with computational spectral databases (e.g., NIST) ensures accuracy .

Advanced Research Questions

Q. How can researchers optimize synthetic yield while minimizing byproducts?

Employ Design of Experiments (DoE) to test variables: temperature (40–100°C), solvent polarity (DMF vs. THF), and catalyst presence (e.g., triethylamine). Reaction monitoring via HPLC with UV detection identifies intermediates. Scaling reactions to flow chemistry systems improves reproducibility .

Q. How to address contradictory data in biological activity studies (e.g., variable IC₅₀ values)?

Potential causes include metabolite interference or assay-specific conditions. Perform metabolite profiling using LC-MS/MS to identify degradation products (e.g., dichloroaniline derivatives). Validate activity across multiple assay formats (e.g., cell-free vs. cell-based) .

Q. What computational approaches predict binding affinities with target enzymes?

Use AutoDock Vina for molecular docking, incorporating flexible side-chain residues in the active site. Validate predictions with Molecular Dynamics (MD) simulations (50 ns trajectories) to assess binding stability. Cross-check with experimental ΔG values from Isothermal Titration Calorimetry (ITC) .

Q. What methodologies assess environmental persistence and degradation pathways?

Aerobic biodegradation studies using soil microbiota or Sphingomonas spp. cultures, with LC-MS/MS to track intermediates (e.g., 3,4-dichloroaniline). Compare degradation rates to structurally similar ureas (e.g., diuron) under varying pH and salinity conditions .

Q. How to establish structure-activity relationships (SAR) for urea derivatives?

Synthesize analogs with modified substituents (e.g., fluorophenyl, pyridinyl) and test enzyme inhibition. Apply Quantitative SAR (QSAR) models using descriptors like logP, polar surface area, and Hammett constants. Validate predictions with in silico docking .

Q. What strategies mitigate off-target effects in enzyme inhibition assays?

Use orthogonal assays (e.g., surface plasmon resonance for binding kinetics vs. fluorescence polarization for activity). Perform competitive inhibition studies with known substrates. CRISPR-engineered enzyme variants help isolate target-specific effects .

Q. How to evaluate ecotoxicological impacts of this compound?

Conduct acute toxicity assays using Daphnia magna (EC₅₀) and chronic exposure studies in soil microcosms. Pair with genomic analysis (RNA-seq) of microbial communities to assess metabolic disruption. Compare to regulatory thresholds for urea-based agrochemicals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.